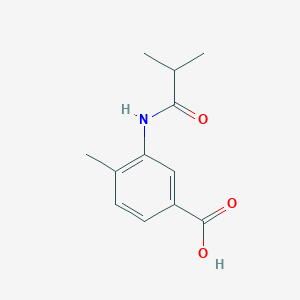

3-(Isobutyrylamino)-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

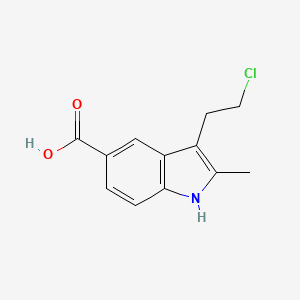

3-(Isobutyrylamino)-4-methylbenzoic acid, abbreviated as IBA, is an organic compound belonging to the carboxylic acid family. It is an important building block in organic synthesis and used in various scientific research applications. IBA is a white solid with a pungent odor and is soluble in water, alcohols, and most organic solvents.

Scientific Research Applications

Synthesis and Pharmacological Applications

3-(Isobutyrylamino)-4-methylbenzoic acid is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication. The synthesis process includes a series of chemical reactions involving 4-methylamino-3-nitrobenzoic acid and other compounds, resulting in Dabigatran Etexilate with a yield of about 40% (Chen Guohua, 2013).

Role in Organic and Medicinal Chemistry

The compound plays a significant role in organic and medicinal chemistry. For instance, it is used in the synthesis of novel compounds with potential therapeutic properties. Studies have reported the synthesis of new isoprenyl phenyl ether compounds from Mangrove fungus, indicating potential antibacterial and antifungal activities (C. Shao et al., 2007).

Thermodynamics and Solubility Studies

Research has also explored the thermodynamics of sublimation, fusion, vaporization, and solubility of related benzoic acid compounds. This includes studying the temperature dependencies of vapor pressures and melting temperatures, which are crucial for understanding the physical properties and stability of these compounds (K. Zherikova et al., 2016).

Application in Polymer and Material Science

In polymer and material science, derivatives of this compound have been used in the development of new materials. For example, research on compounds with 3-methylbenzoic acid, a structurally related compound, has led to the synthesis of polymers with unique structural and luminescent properties (Chen Xiang, 2011).

Mechanism of Action

Target of Action

It’s known that similar compounds play a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound could participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Compounds with similar structures have been found to influence amino acid and short-chain fatty acid metabolism pathways .

Pharmacokinetics

Therapeutic peptides, which are structurally similar, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antiaging effects .

Action Environment

The success of similar compounds in reactions like the suzuki–miyaura cross-coupling is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

3-(Isobutyrylamino)-4-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with branched-chain aminotransferase, which catalyzes the reversible transamination of branched-chain amino acids into branched-chain ketoacids . This interaction is crucial for the metabolism of branched-chain amino acids, which are essential for various cellular functions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of PPARα receptors, which play a role in the regulation of lipid metabolism and energy homeostasis . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain enzymes involved in fatty acid oxidation, leading to changes in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as branched-chain aminotransferase and branched-chain ketoacid dehydrogenase complex, which are essential for the catabolism of branched-chain amino acids . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and its impact on cellular processes.

properties

IUPAC Name |

4-methyl-3-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNJBNSCALFBTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588182 |

Source

|

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-46-9 |

Source

|

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367843.png)

![Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate](/img/structure/B1367847.png)

![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)

![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)

![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)